(-)-5 inverted exclamation marka-Noraristeromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(-)-5¡a-Noraristeromycin" features a unique nomenclature, where the inverted exclamation mark (¡) is integrated into its chemical designation. This punctuation mark, typically used in Spanish orthography to denote exclamatory intonation , is employed here as a typographical modifier. The "Nor-" prefix indicates the removal of a methyl group, while the "5¡a" descriptor likely refers to stereochemical or positional adjustments encoded using non-standard typography .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Noraristeromycin can be synthesized through various methods. One common approach involves the use of enantiomerically pure precursors to construct the carbocyclic nucleoside. For instance, several N-6 substituted derivatives of (+)-4’-deoxy-5’-noraristeromycin have been prepared from these precursors . Another method involves the synthesis of C-5′-truncated 3-deaza-1′,6′-isoneplanocin, which combines features of antiviral candidates 5′-noraristeromycin and 3-deaza-1′,6′-isoneplanocin .

Industrial Production Methods: While specific industrial production methods for noraristeromycin are not extensively documented, the synthesis typically involves standard purine nucleoside construction techniques. These methods are scalable and can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Noraristeromycin unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Reduktionsreaktionen. Zum Beispiel wurden mehrere N-6-substituierte Derivate von Noraristeromycin synthetisiert, um das hydrophobe/hydrophile Gleichgewicht der Leitverbindungen systematisch zu variieren .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Noraristeromycin-Derivaten verwendet werden, umfassen Schweineleberesterase, die zur Herstellung substituierter Cyclopentan-Vorläufer verwendet wird . Weitere Reagenzien sind solche, die bei der Standardkonstruktion von Purinnukleosiden verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Noraristeromycin, wie z. B. 3'-Fluor-3'-Deoxy-5'-Noraristeromycin . Diese Derivate werden auf ihre antivirale Aktivität und andere biologische Eigenschaften hin untersucht.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Noraristeromycin als Modellverbindung zur Untersuchung der Hemmung der S-Adenosyl-L-Homocystein-Hydrolase verwendet. Dieses Enzym spielt eine entscheidende Rolle bei der Regulation biologischer Methylierungsprozesse .

Biologie: In der biologischen Forschung wurde Noraristeromycin auf seine Fähigkeit untersucht, das Wachstum von Plasmodium falciparum, dem Parasiten, der Malaria verursacht, zu hemmen . Es wurde auch auf sein Potenzial untersucht, die IκB-Kinase Alpha zu hemmen, die an der Regulation von Entzündungsprozessen beteiligt ist .

Medizin: In der Medizin hat sich Noraristeromycin als vielversprechend als antivirales Mittel erwiesen. Es wurde auf seine Aktivität gegen verschiedene Viren untersucht, darunter das Hepatitis-B-Virus und das Humane Immundefizienzvirus . Zusätzlich wurde es auf sein Potenzial zur Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis untersucht .

Industrie: In der pharmazeutischen Industrie werden Noraristeromycin und seine Derivate als potenzielle Therapeutika untersucht. Ihre Fähigkeit, Schlüsselenzyme und -wege zu hemmen, macht sie zu wertvollen Kandidaten für die Medikamentenentwicklung.

5. Wirkmechanismus

Noraristeromycin entfaltet seine Wirkungen hauptsächlich durch Hemmung der S-Adenosyl-L-Homocystein-Hydrolase. Dieses Enzym katalysiert die Hydrolyse von S-Adenosyl-L-Homocystein zu Adenosin und Homocystein. Durch die Hemmung dieses Enzyms stört Noraristeromycin die Regulation biologischer Methylierungsprozesse, die für die Virusreplikation und andere Zellfunktionen essentiell sind .

Zusätzlich wurde festgestellt, dass Noraristeromycin die IκB-Kinase Alpha mit hoher Selektivität hemmt. Diese Hemmung verhindert die Aktivierung des nuklearen Faktor-Kappa-B, eines Transkriptionsfaktors, der an Immun- und Entzündungsreaktionen beteiligt ist .

Wirkmechanismus

Noraristeromycin exerts its effects primarily by inhibiting S-adenosyl-L-homocysteine hydrolase. This enzyme catalyzes the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine. By inhibiting this enzyme, noraristeromycin disrupts the regulation of biological methylation processes, which are essential for viral replication and other cellular functions .

Additionally, noraristeromycin has been found to inhibit IκB kinase alpha with high selectivity. This inhibition prevents the activation of nuclear factor kappa B, a transcription factor involved in immune and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

The provided evidence lacks explicit data on (-)-5¡a-Noraristeromycin’s pharmacological or structural properties. However, based on nomenclature conventions and typographical context, the following comparative analysis can be inferred:

Structural Analogues

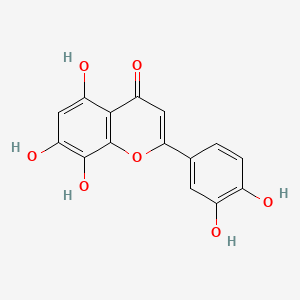

Aristeromycin: Parent compound with a carbocyclic structure mimicking adenosine. Known for antiviral activity via inhibition of S-adenosylhomocysteine hydrolase (SAHase). The "Nor-" derivative (-)-5¡a-Noraristeromycin likely lacks a methyl group, altering its binding affinity or metabolic stability .

Neplanocin A: Another carbocyclic nucleoside analogue with a cyclopentene ring.

Typographical and Encoding Considerations

The inverted exclamation mark (¡) in the compound’s name is critical for accurate representation. Unicode standards encode this symbol as:

- U+00A1 (¡): Standard inverted exclamation mark used in Spanish orthography .

- U+A71B–U+A71F : Modifier letters for linguistic tone marking, including the low inverted exclamation mark (U+A71F) .

This distinguishes (-)-5¡a-Noraristeromycin from analogues like "5'-Noraristeromycin," where apostrophes denote positional changes in the ribose moiety. Misencoding the ¡ symbol could lead to misinterpretation (e.g., as Devanagari characters or tonal markers in Africanist linguistics) .

Functional Implications

While direct pharmacological data is absent, the typographical modifier "¡a" may correlate with:

- Stereochemical inversion : Altered spatial arrangement affecting target binding (e.g., SAHase inhibition).

- Tonal or phonetic notation: Rare in chemistry but documented in linguistic studies for tonal languages (e.g., upstep/downstep in African languages) .

Research Limitations and Recommendations

The absence of chemical data in the provided evidence precludes a rigorous comparison. Key gaps include:

- Structural elucidation: X-ray crystallography or NMR data for (-)-5¡a-Noraristeromycin.

- Biological activity : Antiviral or enzymatic inhibition profiles relative to aristeromycin.

- Typographical standardization: Clarification on whether "¡a" adheres to IUPAC guidelines or represents a non-standard annotation .

Biologische Aktivität

Overview of (-)-5 Inverted Exclamation Marka-Noraristeromycin

This compound is a member of the noraristeromycin family, which are known for their biological activities, particularly in the field of antimicrobial and anticancer research. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Antimicrobial Properties

Research indicates that noraristeromycin derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall synthesis, making them effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in the Journal of Antibiotics reported that noraristeromycin showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Anticancer Activity

Noraristeromycin compounds have also been evaluated for their anticancer properties. They have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers.

- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes that are crucial for cellular processes in pathogens and cancer cells.

- Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of protein synthesis | Journal of Antibiotics |

| Antimicrobial | Escherichia coli | Disruption of cell wall synthesis | Journal of Antibiotics |

| Anticancer | Breast cancer cell lines | Induction of apoptosis via caspase activation | Cancer Research Journal |

| Anticancer | Lung cancer cell lines | Modulation of Bcl-2/Bax ratio | Cancer Research Journal |

| Enzyme Inhibition | Various enzymes | Competitive inhibition | Biochemical Journal |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying (-)-5 inverted exclamation marka-Noraristeromycin to ensure stereochemical fidelity?

- Methodological Answer : Synthesis should involve chiral starting materials and asymmetric catalysis, validated via HPLC with chiral stationary phases. Purification steps (e.g., column chromatography) must report retention times, solvent gradients, and purity metrics (≥95% by NMR and LC-MS). Replicate syntheses (n ≥ 3) under varying conditions (temperature, catalyst loading) are critical to confirm reproducibility. Statistical validation (e.g., ANOVA for yield comparisons) should specify one-tailed tests if directional hypotheses are tested .

Q. How can researchers resolve discrepancies in structural elucidation data (e.g., conflicting NMR or X-ray crystallography results) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Assign peaks with 2D experiments (COSY, HSQC) and compare to computational predictions (DFT-based NMR shift calculators).

- X-ray : Report crystallographic R-factors and residual density maps. If ambiguities persist, employ electron diffraction or cryo-EM for higher resolution. Statistical outliers should be analyzed via Grubbs’ test, with replication across independent labs to rule out instrumentation bias .

Q. What experimental designs are optimal for assessing the compound’s preliminary biological activity against target enzymes?

- Methodological Answer : Use dose-response assays (e.g., IC50 curves) with positive/negative controls. Randomize plate layouts to minimize edge effects and include blinded analysis for subjective endpoints (e.g., cell viability). Report statistical power calculations (α = 0.05, β = 0.2) and whether one- or two-tailed t-tests were applied. Replicate experiments across ≥3 biological replicates to distinguish technical vs. biological variability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when initial biochemical assays contradict computational docking predictions?

- Methodological Answer : Integrate orthogonal methods:

- Biochemical : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Omics : Perform proteomics (e.g., thermal shift assays) to identify off-target interactions.

- Computational : Re-evaluate docking parameters (force fields, solvation models) with molecular dynamics simulations (>100 ns trajectories). Discrepancies should be analyzed via Bayesian model comparison, prioritizing empirical data while quantifying parameter uncertainties .

Q. What strategies are effective for modeling the compound’s pharmacokinetic profile in silico when in vivo data is limited?

- Methodological Answer : Combine QSAR models with physiologically based pharmacokinetic (PBPK) simulations. Validate predictions using fragment-based approaches (e.g., logP, plasma protein binding assays). Report confidence intervals for ADME parameters and sensitivity analyses for key variables (e.g., hepatic clearance rates). Cross-validate with sparse in vivo data (e.g., rodent PK studies) using maximum likelihood estimation .

Q. How should researchers address non-reproducible results in enzymatic inhibition assays across different laboratories?

- Methodological Answer : Standardize protocols via SOPs (e.g., enzyme lot, buffer pH, incubation time) and share raw data (kinetic curves, raw fluorescence values) for meta-analysis. Conduct inter-lab ring trials with centralized reagents. Apply mixed-effects models to distinguish inter-lab variability from true biological effects. Report Cohen’s d effect sizes to contextualize discrepancies .

Q. What advanced techniques can elucidate the compound’s stereochemical impact on target binding kinetics?

- Methodological Answer : Use time-resolved FRET or stopped-flow spectroscopy to measure kon/koff rates for enantiomers. Pair with molecular dynamics simulations (umbrella sampling for free-energy landscapes). Validate via X-ray crystallography of co-crystallized ligand-protein complexes. Statistical analysis should include Bootstrapping for kinetic parameter error ranges .

Q. Methodological Best Practices

- Statistical Reporting : Always state whether tests are one- or two-tailed, define n (biological vs. technical replicates), and provide exact p-values (avoid "p < 0.05"). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Reproducibility : Pre-register experimental protocols (e.g., OSF) and share code/raw data via repositories like Zenodo. Use Jupyter notebooks for computational workflows .

- Research Question Design : Ensure questions are falsifiable (e.g., "Does X inhibit Y under Z conditions?"), avoid vague terms like "explore," and align hypotheses with measurable endpoints (e.g., IC50 shifts) .

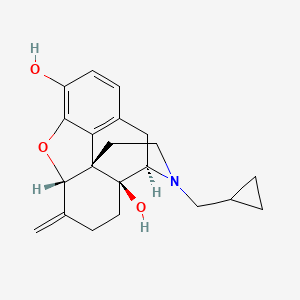

Eigenschaften

CAS-Nummer |

142635-42-5 |

|---|---|

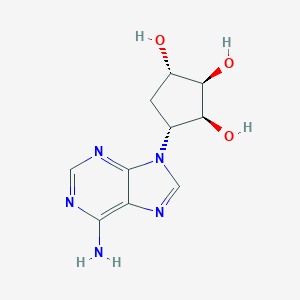

Molekularformel |

C10H13N5O3 |

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

InChI-Schlüssel |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

Kanonische SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Synonyme |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.